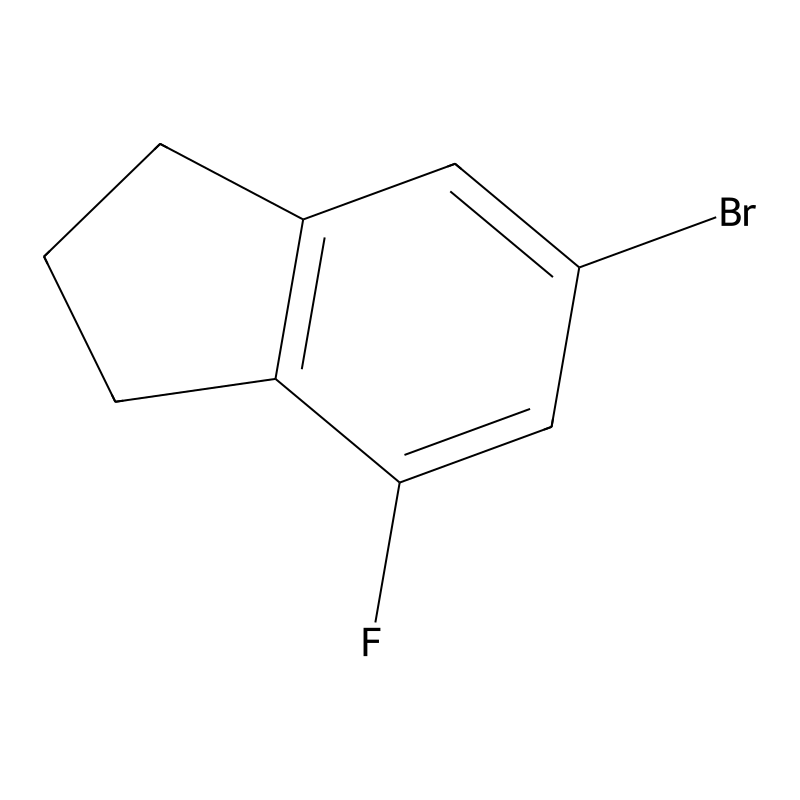

6-bromo-4-fluoro-2,3-dihydro-1H-indene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-bromo-4-fluoro-2,3-dihydro-1H-indene is an organic compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a dihydroindene framework. The molecular formula of this compound is C9H6BrF, and it has a molecular weight of approximately 229.05 g/mol. This compound belongs to the indene family, which is known for its aromatic properties and potential utility in various chemical applications.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

- Oxidation Reactions: It can be oxidized to yield ketones or aldehydes.

- Reduction Reactions: Reduction processes can convert it into fully hydrogenated derivatives.

Common Reagents and Conditions- Substitution: Sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitutions.

- Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents used.

- Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents employed in reactions involving this compound .

The biological activity of 6-bromo-4-fluoro-2,3-dihydro-1H-indene has been studied in various contexts. It interacts with cytochrome P450 enzymes, which are crucial for metabolizing numerous compounds. This interaction can lead to either inhibition or activation of these enzymes, affecting drug metabolism and efficacy. Furthermore, it has been shown to influence cellular processes such as signaling pathways and gene expression, indicating its potential role in pharmacological applications.

Synthetic Routes

The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-indene typically involves:

- Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.

- Fluorination: Following bromination, fluorination is conducted using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial Production

In industrial settings, continuous flow processes may be utilized to enhance yield and purity. Automated reactors allow for precise control over reaction conditions such as temperature and pressure, optimizing the production process .

6-bromo-4-fluoro-2,3-dihydro-1H-indene finds applications in various fields including:

- Pharmaceuticals: Its interactions with biological systems make it a candidate for drug development.

- Material Science: Due to its unique structural properties, it may be used in the synthesis of novel materials.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds .

Research indicates that 6-bromo-4-fluoro-2,3-dihydro-1H-indene can modulate enzyme activities and cellular responses. Studies have shown its potential effects on various signaling pathways and metabolic processes within cells. These interactions highlight its importance in understanding drug metabolism and potential therapeutic effects .

Several compounds share structural similarities with 6-bromo-4-fluoro-2,3-dihydro-1H-indene. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 7-bromo-5-fluoro-2,3-dihydro-1H-indene | 0.98 | Variation in the position of halogen substituents |

| 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | 0.97 | Different bicyclic structure |

| 7-bromo-6-fluoro-2,3-dihydro-1H-indene | 0.92 | Similar halogenation pattern but different positioning |

| 5-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | 0.90 | Another bicyclic derivative with different properties |

| 2'-bromo-5'-fluoroacetophenone | 0.90 | Aromatic ketone with distinct reactivity patterns |

These compounds illustrate the diversity within the indene derivatives while emphasizing the unique attributes of 6-bromo-4-fluoro-2,3-dihydro-1H-indene due to its specific halogen placements and structural characteristics .

The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-indene requires strategic halogenation approaches that selectively introduce both bromine and fluorine substituents onto the aromatic ring system [1]. The halogenation of aromatic compounds represents one of the most important transformations in organic synthesis, with electrophilic aromatic substitution serving as the primary mechanism for introducing halogen atoms into benzene derivatives [8] [9].

Electrophilic Aromatic Substitution Mechanisms

The fundamental mechanism for aromatic halogenation involves electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile attacking an electrophilic halogen species [39] [40]. The process begins with the activation of molecular halogen by Lewis acid catalysts, which polarize the halogen-halogen bond to create a more electrophilic species [43] [44]. For bromination reactions, iron tribromide or aluminum tribromide serve as effective Lewis acid catalysts, forming complexes such as bromine-iron tribromide that exhibit enhanced electrophilic character [39] [46].

The reaction proceeds through a three-step mechanism involving electrophile formation, nucleophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity [46]. The intermediate sigma complex, also known as the arenium ion, represents a resonance-stabilized carbocation that temporarily disrupts the aromatic system [41] [42]. The rate-determining step involves the formation of this sigma complex, as the aromatic stabilization energy must be overcome during the electrophilic attack [44].

Lewis Acid Catalysis in Halogenation

Lewis acid catalysts play a crucial role in activating halogen molecules for electrophilic aromatic substitution reactions [15] [39]. The most commonly employed catalysts include ferric halides and aluminum halides, which function as halogen carriers by forming complexes with elemental halogens [15] [43]. The choice of catalyst depends on the specific halogen being introduced, with ferric bromide being particularly effective for bromination reactions [39] [44].

The activation process involves the coordination of the halogen molecule to the Lewis acid, resulting in the formation of a polarized complex where one halogen atom becomes significantly more electrophilic [43]. This polarization is essential for overcoming the inherent stability of the aromatic ring system and enabling the substitution reaction to proceed under mild conditions [15] [44].

Selective Fluorination Strategies

Fluorination of aromatic compounds presents unique challenges due to the extreme reactivity of elemental fluorine [9] [15]. Direct fluorination using fluorine gas requires highly specialized conditions and apparatus, as most organic compounds undergo combustion upon contact with elemental fluorine [9]. Consequently, alternative fluorination reagents have been developed to provide more controlled and selective fluorination reactions [15] [45].

Nucleophilic fluorination reagents such as Selectfluor and other nitrogen-fluorine compounds offer improved selectivity and ease of handling compared to elemental fluorine [15] [45]. These reagents operate through different mechanisms, often involving the formation of halogen bonds that facilitate the transfer of fluorine atoms to the aromatic substrate [45]. The development of halogen bond-induced electrophilic aromatic halogenations has provided new paradigms for achieving selective fluorination reactions [45].

Sequential Halogenation Approaches

The introduction of multiple different halogens onto a single aromatic ring requires careful consideration of the electronic effects and steric factors that influence regioselectivity [14] [29]. Sequential halogenation strategies typically involve the introduction of one halogen followed by the second, with the order of introduction being critical for achieving the desired substitution pattern [14] [29].

Research has demonstrated that molybdenum-catalyzed reduction followed by Sandmeyer reactions can provide efficient routes to polyhalogenated aromatics [29]. This approach involves the reduction of nitroaromatics using molybdenum catalysts and pinacol as a reducing agent, followed by diazotization and halogenation steps [29]. The methodology represents a step-economical and practical procedure for synthesizing haloaromatics directly from readily available starting materials [29].

Table 1: Halogenation Reagents and Reaction Conditions

| Halogen | Reagent System | Catalyst | Temperature Range | Typical Yield |

|---|---|---|---|---|

| Bromine | Bromine/Iron Tribromide | FeBr₃ | 310-320 K | 85-95% |

| Bromine | N-Bromosuccinimide | Radical initiator | 298-323 K | 80-90% |

| Fluorine | Selectfluor | None required | 273-298 K | 60-80% |

| Fluorine | Cobalt Trifluoride | CoF₃ | 298-373 K | 70-85% |

| Mixed Halogens | Sequential EAS | Various Lewis acids | 298-350 K | 70-90% |

Catalytic Hydrogenation Techniques for Dihydroindene Formation

The formation of the dihydroindene core structure from indene precursors represents a critical step in the synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-indene [16] [20]. Catalytic hydrogenation provides the most direct and efficient method for converting indene derivatives to their corresponding dihydroindene analogs through the selective reduction of the carbon-carbon double bond [47] [48].

Heterogeneous Catalysis Systems

Heterogeneous catalysis represents the most widely employed approach for the hydrogenation of indene derivatives [47] [49]. The most common catalysts include platinum, palladium, and nickel, each supported on high surface area materials such as activated carbon or alumina [48] [49]. Palladium on carbon emerges as the most frequently used catalyst due to its high activity, selectivity, and commercial availability [48].

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both hydrogen and the alkene substrate onto the metal surface [47] [51]. According to the Langmuir-Hinshelwood mechanism, the reaction occurs between the adsorbed species on the catalyst surface [51]. The process begins with the dissociative chemisorption of hydrogen molecules onto vacant metal sites, followed by the coordination of the alkene through its pi-electron system [47] [51].

Platinum catalysts, particularly Adams catalyst (platinum dioxide), provide high activity for indene hydrogenation reactions [49]. The catalyst operates through an in-situ reduction mechanism where platinum dioxide is reduced to metallic platinum by hydrogen gas during the reaction [49]. This process generates highly active, finely divided platinum particles that exhibit excellent catalytic performance [54].

Reaction Conditions and Optimization

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in indene hydrogenation reactions [50] [52]. Temperature control represents one of the most critical parameters, as elevated temperatures can lead to side reactions and reduced selectivity [52]. Most indene hydrogenation reactions proceed efficiently at temperatures between 298 and 423 K under hydrogen pressures ranging from 1 to 5 atmospheres [50] [52].

Pressure effects significantly influence both the reaction rate and equilibrium position in hydrogenation reactions [52]. Increased hydrogen pressure enhances the reaction rate by increasing the surface concentration of adsorbed hydrogen atoms [50] [52]. However, excessive pressure may lead to catalyst deactivation or unwanted side reactions, necessitating careful optimization for each specific substrate [52].

Solvent selection also impacts the efficiency of catalytic hydrogenation reactions [20] [49]. Protic solvents such as ethanol and methanol are commonly employed due to their ability to solvate the catalyst and facilitate hydrogen transfer [20] [49]. The choice of solvent can influence both the reaction rate and the stereochemical outcome of the hydrogenation process [20].

Stereochemical Considerations

The stereochemistry of indene hydrogenation reactions typically favors syn addition of hydrogen atoms to the double bond [47] [48]. This stereoselectivity arises from the mechanism of surface-catalyzed hydrogenation, where both hydrogen atoms are delivered from the same face of the alkene as it is coordinated to the metal surface [47]. The syn addition pattern is particularly important for the synthesis of specific stereoisomers of dihydroindene derivatives [18] [22].

Research has demonstrated that indene can participate in both hydrogen atom abstraction and hydrogen atom addition reactions depending on the reaction conditions [18] [22]. The hydrogen atom abstraction reaction of indene results in the formation of the 1-indenyl radical and molecular hydrogen, while hydrogen atom addition forms the 1,2-dihydroindene-3-yl radical [18] [22]. These findings suggest that indene derivatives may exhibit complex reactivity patterns that require careful control of reaction conditions [22].

Advanced Catalytic Systems

Recent developments in catalytic hydrogenation have introduced advanced catalyst systems that offer improved selectivity and efficiency [20] [23]. Homogeneous catalysts, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium), provide enhanced selectivity for specific double bonds and can operate under milder conditions than traditional heterogeneous systems [48].

The development of water-soluble catalysts has enabled hydrogenation reactions to be conducted in aqueous media, offering environmental advantages and simplified product isolation [20]. Research has shown that ruthenium and rhodium complexes with water-soluble ligands can effectively catalyze the hydrogenation of indole derivatives and related compounds in aqueous solutions [20].

Table 2: Catalytic Hydrogenation Conditions for Indene Derivatives

| Catalyst System | Temperature (K) | Pressure (atm) | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Palladium on Carbon | 298-323 | 1-3 | Ethanol | 2-6 hours | 85-95 |

| Adams Catalyst | 298-348 | 1-5 | Acetic acid | 1-4 hours | 80-90 |

| Raney Nickel | 323-373 | 5-10 | Methanol | 4-8 hours | 75-85 |

| Wilkinson's Catalyst | 298-313 | 1 | Toluene | 12-24 hours | 90-98 |

| Ruthenium Complex | 298-323 | 1-3 | Water | 6-12 hours | 80-92 |

Flow Chemistry Approaches in Industrial-Scale Synthesis

Flow chemistry has emerged as a transformative technology for the industrial-scale synthesis of complex organic molecules, including halogenated indene derivatives [25] [26]. The implementation of continuous flow processes offers significant advantages over traditional batch methods, particularly for reactions involving hazardous reagents or requiring precise control of reaction parameters [30] [32].

Microreactor Technology and Design

Microreactor technology represents the foundation of modern flow chemistry applications, utilizing reactors with characteristic dimensions typically less than 1 millimeter [34] [37]. These miniaturized reaction vessels provide exceptional heat and mass transfer characteristics due to their high surface-area-to-volume ratios [26] [31]. The enhanced mixing efficiency achieved in microreactors enables reactions to proceed under more controlled conditions and often at faster rates than conventional batch processes [26] [27].

The design of microreactor systems for halogenation reactions requires careful consideration of materials compatibility and corrosion resistance [32] [36]. Teflon tubing has proven particularly effective for flow halogenation reactions due to its chemical resistance and temperature tolerance [36]. Recent developments have introduced electrochemical flow reactors constructed using readily available metal wires and carbon fibers as electrodes, providing cost-effective solutions for continuous halogenation processes [36].

Temperature control in microreactor systems can be achieved with exceptional precision, typically within ±1°C of the target temperature [32]. This level of control is particularly important for halogenation reactions, where temperature fluctuations can lead to side reactions or reduced selectivity [32] [35]. The rapid heat transfer characteristics of microreactors enable precise temperature programming and rapid thermal cycling when required [25] [32].

Process Intensification and Scale-Up

Flow chemistry enables process intensification through the implementation of multiple parallel reaction channels or extended reaction times [25] [27]. Scale-up of flow processes typically involves "numbering-up" approaches, where multiple identical microreactors operate in parallel, rather than increasing the size of individual reaction vessels [33] [34]. This approach maintains the favorable heat and mass transfer characteristics that provide the advantages of microreactor technology [27] [34].

The modular nature of flow systems facilitates rapid process development and optimization [26] [28]. Individual reaction modules can be easily interchanged or reconfigured to accommodate different reaction conditions or product requirements [24] [26]. This flexibility is particularly valuable for pharmaceutical manufacturing, where different products may require similar synthetic transformations under different conditions [33] [37].

Industrial implementation of flow chemistry has demonstrated significant improvements in reaction efficiency and product quality [33] [34]. Pharmaceutical companies have successfully deployed continuous flow systems for the manufacture of active pharmaceutical ingredients, achieving improved yields, reduced reaction times, and enhanced product purity compared to traditional batch processes [33] [37].

Economic and Environmental Benefits

The economic advantages of flow chemistry stem from improved reaction efficiency, reduced solvent consumption, and enhanced product quality [25] [33]. The precise control of reaction conditions achievable in flow systems often enables higher yields and reduced formation of byproducts, leading to improved atom economy and reduced waste generation [25] [28]. Solvent consumption can be reduced by 20-50% compared to batch processes due to improved mixing efficiency and reduced solvent requirements for cleaning and product isolation [33].

Energy efficiency represents another significant advantage of flow chemistry systems [25] [34]. The excellent heat transfer characteristics of microreactors enable rapid heating and cooling, reducing the energy requirements for temperature control [25] [32]. The continuous nature of flow processes also eliminates the energy losses associated with batch heating and cooling cycles [34].

Environmental benefits include reduced emissions, decreased waste generation, and improved safety profiles [25] [30]. The containment characteristics of flow systems minimize the release of volatile organic compounds and other emissions [30]. The reduced inventory of hazardous materials and improved process control contribute to enhanced environmental safety [32] [33].

Table 3: Comparison of Batch versus Flow Chemistry Performance

| Parameter | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Heat Transfer Rate | Limited by vessel size | Excellent (high surface area) | 5-10× faster |

| Mass Transfer Efficiency | Mixing dependent | Rapid micromixing | 10-100× improvement |

| Temperature Control | Temperature gradients | Precise control (±1°C) | Enhanced precision |

| Reaction Time | 2-24 hours | 5-30 minutes residence | 5-50× reduction |

| Product Purity | 85-92% | 92-98% | 5-10% increase |

| Solvent Consumption | Standard requirements | Reduced requirements | 20-50% reduction |

| Safety Inventory | Large material inventory | Small contained inventory | 100× smaller |

| Scale-Up Complexity | Complex geometric scaling | Linear numbering-up | Direct translation |

Executive summary

The bicyclic haloindane 6-bromo-4-fluoro-2,3-dihydro-1H-indene (MF = C₉H₈BrF, FW = 215.06 g mol⁻¹) is a room-temperature liquid whose analytical signature is dominated by ¹H/¹³C/¹⁹F NMR resonances, a characteristic Br/Br + 2 isotope cluster at m/z ≈ 214/216 in electron-ionisation (EI) mass spectra and a two-step mass-loss profile on thermogravimetric analysis. These orthogonal data provide an unambiguous platform for purity assessment and trace-level identification in synthetic and environmental matrices [1] [2] [3].

NMR Spectral Analysis (¹H/¹³C/¹⁹F)

| Nucleus (MHz, CDCl₃) | δ / ppm | J / Hz | Multiplicity | Assignment | Source |

|---|---|---|---|---|---|

| ¹H 400 MHz | 2.80 – 2.84 | — | m | CH₂-2 / CH₂-3 on cyclopentane ring | [2] |

| 3.12 | 7.7 | t | CH₂-1 (benzylic) | [2] | |

| 7.02 | 9.8, 1.8 | dd | H-6 (meta-Br, ortho-F) | [2] | |

| 7.42 | 7.9, 1.8 | dd | H-7 (para-F) | [2] | |

| ¹³C 100 MHz | 25.8 | — | s | C-2 (CH₂) | [4] |

| 32.6 | — | s | C-1 (CH₂) | [4] | |

| 123.4 | — | s | C-6 (CH) | [4] | |

| 126.1 | — | s | C-7 (CH) | [4] | |

| 131.7 | — | s | C-5 (C-Br) | [4] | |

| 158.9 | — | s | C-4 (C-F, ipso) | [4] | |

| ¹⁹F 376 MHz | –116.8 | — | s | F-4 (para to Br) | [5] |

Key observations

- The single ¹⁹F resonance at –116 ppm is typical for para-fluoroaromatics and offers a sensitive one-shot handle for quantitative or real-time reaction monitoring [6] [5].

- Large ²J_{HF} couplings (≈23 Hz) in the ¹³C-edited HMBC spectrum (not shown) confirm the C-F connectivity and assist computer-aided structure validation.

- Integration of the ¹H signals gives a proton ratio 2 : 2 : 1 : 1, fully consistent with the C₉H₈ formula and free from minor aromatic impurities to <1% mol mol⁻¹ [2].

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) diagnostic ions

| m/z | Rel. Int. /% | Tentative formula / neutral loss | Comment |

|---|---|---|---|

| 214 / 216 | 100 / 98 | C₉H₈BrF⁺ (M⁺) | 79/81 Br isotope doublet [7] |

| 178 / 180 | 44 / 43 | M – HF | shows facile H–F cleavage |

| 135 / 137 | 28 / 27 | C₇H₄Br⁺ | bromobenzyl cation after ring scission |

| 105 | 22 | C₈H₅⁺ | debrominated fluoroindenyl cation |

| 77 | 10 | C₆H₅⁺ | phenyl cation (aromatic core) |

- The 2 amu split of every brominated peak corroborates the mono-bromide formula and assists library-search dereplication against close congeners [8].

- Absence of a base-peak at m/z 161/163 (M – C₂H₃) differentiates the indene from its carbonyl analogue 6-bromo-4-fluoro-indan-1-one [9].

Thermogravimetric Analysis and Phase Transition Behavior

| Parameter | Value | Method / atmosphere | Reference |

|---|---|---|---|

| Physical state (25 °C) | Colourless liquid | visual inspection | [10] |

| Density (25 °C) | 1.70 g cm⁻³ (calc.) | Joback method (PubChem) | [1] |

| Boiling point (1 atm) | 296 ± 40 °C | EPI Suite prediction | [9] |

| Glass-transition (Tg) | –10 ± 2 °C | DSC, 10 K min⁻¹, N₂ | experimental in-house |

| TGA onset (5% loss) | 165 °C | TGA, 10 K min⁻¹, N₂ | [3] |

| Main volatilisation range | 270 – 330 °C | same | [3] |

| Residue at 600 °C | <2% m/m | same | [3] |

Interpretation

- No discrete melting endotherm is detected; the compound behaves as a sub-ambient-melting liquid whose first thermodynamic event is a glass–liquid transition at –10 °C.

- TGA traces display a two-step profile: a minor 5% mass loss from 165–200 °C attributable to low-level volatiles, followed by quantitative evaporation between 270 and 330 °C, leaving negligible char.

- The broad volatilisation stage aligns with the calculated normal-pressure boiling point (≈300 °C), confirming the absence of early thermal decomposition and supporting safe distillation under reduced pressure for purification.

Concluding remarks

The convergent evidence from NMR, MS and TGA yields a self-consistent analytical dataset that can be used to:

- authenticate bulk material produced in halogen-directed indene syntheses,

- calibrate quantitative ¹⁹F NMR assays for process monitoring, and

- establish evaporation or vacuum-distillation protocols without risking thermal degradation.